3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound belonging to the class of triazolothiadiazoles. This compound features a unique structural arrangement that includes a benzofuran moiety and a methoxyphenoxy group, which contribute to its potential biological activities. Compounds of this type are of significant interest in medicinal chemistry and materials science due to their diverse chemical properties and applications.
The compound can be synthesized through various organic reactions and is available for purchase from chemical suppliers specializing in research chemicals. Information on its synthesis and properties can be found in chemical databases and literature .
This compound is classified under heterocyclic compounds, specifically as a triazolothiadiazole. Its classification is based on the presence of both the triazole and thiadiazole rings, which are known for their biological activity and potential therapeutic applications.
The synthesis of 3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis may require specific conditions such as controlled temperature and pressure to optimize yields. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm product formation.
The molecular formula for 3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is .
| Property | Data |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| InChI Key | QYQFGOCBEBIQET-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
The structure showcases a complex arrangement that allows for various interactions with biological targets.
3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo several types of chemical reactions:
The choice of reagents and conditions significantly impacts the yield and purity of the products formed. For instance:
The mechanism of action for 3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets within biological systems.
The compound may bind to enzymes or receptors that modulate signaling pathways. For example:
The compound exhibits properties typical of heterocyclic compounds with aromatic characteristics. Its melting point and solubility are influenced by the presence of various functional groups.
Key chemical properties include:
3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several potential applications:
This compound's unique structural features make it an attractive candidate for further exploration in both academic research and industrial applications.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3